molecular formula C21H20IN B14532288 1-Benzyl-2,3-dimethyl-9H-indeno[2,1-C]pyridin-2-ium iodide CAS No. 62607-90-3

1-Benzyl-2,3-dimethyl-9H-indeno[2,1-C]pyridin-2-ium iodide

Cat. No.: B14532288
CAS No.: 62607-90-3
M. Wt: 413.3 g/mol
InChI Key: VCYKNYJBBSZOGM-UHFFFAOYSA-M
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Description

1-Benzyl-2,3-dimethyl-9H-indeno[2,1-C]pyridin-2-ium iodide is a chemical compound known for its unique structure and potential applications in various scientific fields. This compound belongs to the class of indeno[2,1-C]pyridinium salts, which are characterized by their fused ring systems and quaternary nitrogen atoms.

Preparation Methods

The synthesis of 1-Benzyl-2,3-dimethyl-9H-indeno[2,1-C]pyridin-2-ium iodide typically involves multi-step organic reactions. One common synthetic route includes the alkylation of 2,3-dimethylindole with benzyl halides, followed by cyclization and quaternization with iodine to form the desired iodide salt. The reaction conditions often require the use of solvents such as acetonitrile or dichloromethane and catalysts like palladium or copper complexes to facilitate the reactions.

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. These methods often employ continuous flow reactors and automated systems to ensure consistent production quality.

Chemical Reactions Analysis

1-Benzyl-2,3-dimethyl-9H-indeno[2,1-C]pyridin-2-ium iodide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of palladium on carbon (Pd/C) or sodium borohydride, resulting in the formation of reduced derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the benzyl position, where nucleophiles such as amines or thiols replace the benzyl group, forming new derivatives.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-Benzyl-2,3-dimethyl-9H-indeno[2,1-C]pyridin-2-ium iodide has several scientific research applications, including:

    Chemistry: It is used as a precursor for the synthesis of more complex organic molecules and as a reagent in various organic transformations.

    Biology: This compound has been studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including its role as an enzyme inhibitor or receptor modulator.

    Industry: It is used in the development of new materials, such as polymers and dyes, due to its unique structural properties.

Mechanism of Action

The mechanism of action of 1-Benzyl-2,3-dimethyl-9H-indeno[2,1-C]pyridin-2-ium iodide involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes by binding to their active sites or modulate receptor activity by interacting with receptor proteins. The exact molecular targets and pathways depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

1-Benzyl-2,3-dimethyl-9H-indeno[2,1-C]pyridin-2-ium iodide can be compared with other similar compounds, such as:

    1-Benzyl-2,3-dimethylindole: This compound shares a similar indole structure but lacks the quaternary nitrogen and iodide ion.

    2,3-Dimethyl-9H-indeno[2,1-C]pyridine: This compound has a similar fused ring system but does not have the benzyl group or the quaternary nitrogen.

    Benzylpyridinium salts: These compounds have a quaternary nitrogen and benzyl group but differ in the specific ring structures and substituents.

The uniqueness of this compound lies in its specific combination of structural features, which contribute to its distinct chemical and biological properties.

Properties

CAS No.

62607-90-3

Molecular Formula

C21H20IN

Molecular Weight

413.3 g/mol

IUPAC Name

1-benzyl-2,3-dimethyl-9H-indeno[2,1-c]pyridin-2-ium;iodide

InChI

InChI=1S/C21H20N.HI/c1-15-12-19-18-11-7-6-10-17(18)14-20(19)21(22(15)2)13-16-8-4-3-5-9-16;/h3-12H,13-14H2,1-2H3;1H/q+1;/p-1

InChI Key

VCYKNYJBBSZOGM-UHFFFAOYSA-M

Canonical SMILES

CC1=CC2=C(CC3=CC=CC=C32)C(=[N+]1C)CC4=CC=CC=C4.[I-]

Origin of Product

United States

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